2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Overview
Description
2-(4-Fluorobenzenesulfonamido)-N'-hydroxyethanimidamide, or 4-FBSNHEA, is a chemical compound that has recently become a subject of scientific interest. It is a sulfonamide derivative of the parent compound benzenesulfonamide, and is widely used in the synthesis of a variety of compounds. 4-FBSNHEA has numerous applications in scientific research, and its mechanism of action is still being studied. In
Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity. Compounds like 2-[N-2-pyrimidyl-(p-benzylidene)aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate exhibited high antitumor activity and low toxicity, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).
Enantioselective Synthesis
The enantioselective synthesis of 3'-fluorothalidomide demonstrates the application of N-fluorobenzenesulfonimide (NFSI) in achieving high enantioselectivity in pharmaceutical synthesis. This process highlights the versatility of sulfonamide derivatives in synthesizing chiral drugs, which are crucial for developing medications with fewer side effects (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).
COX-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, specifically the introduction of a fluorine atom, has led to the identification of potent, highly selective, and orally active COX-2 inhibitors. These findings are significant for developing new treatments for rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the application of fluorine-containing sulfonamides in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-6-1-3-7(4-2-6)16(14,15)11-5-8(10)12-13/h1-4,11,13H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPBRXUCSHGMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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